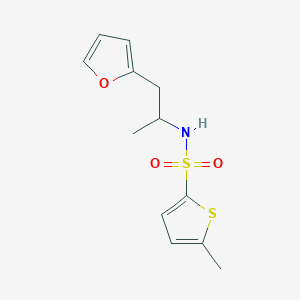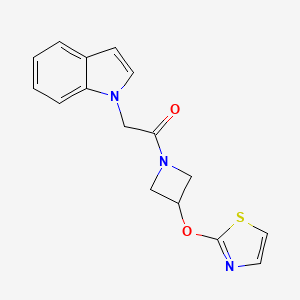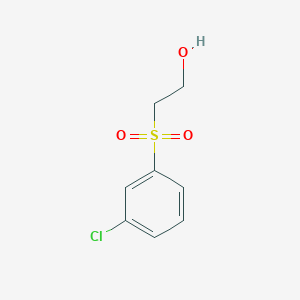
N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide (CTB) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CTB is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms.
Mécanisme D'action
The exact mechanism of action of N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide is not well understood, but it is thought to act by binding to specific cellular targets and modulating their activity. N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been found to interact with a variety of proteins, including ion channels, enzymes, and receptors, suggesting that it may have diverse effects on cellular processes.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been found to have a variety of biochemical and physiological effects, including modulation of ion channel activity, inhibition of enzyme activity, and alteration of cellular signaling pathways. N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has also been found to have anti-inflammatory and anti-cancer properties, making it a promising tool for therapeutic development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide in laboratory experiments is its small size, which allows it to easily penetrate cellular membranes and interact with intracellular targets. Additionally, N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been found to be relatively stable and non-toxic, making it a safe and reliable tool for scientific research. However, one limitation of using N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide, including further exploration of its therapeutic potential in the treatment of cancer and other diseases. Additionally, N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide could be used as a tool for studying a variety of cellular processes, including protein-protein interactions, cellular signaling pathways, and ion channel function. Further research is needed to fully understand the mechanism of action of N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide and its potential applications in scientific research and medicine.
Méthodes De Synthèse
The synthesis of N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide involves a series of chemical reactions that ultimately yield the final product. One common method involves the reaction of 3-bromo-2-nitrobenzoic acid with cyclopentanol, followed by treatment with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-mercaptothiolane to yield the thiolane derivative, which is then reacted with cyanogen bromide to form the final product, N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular structures and as a tool for studying protein-protein interactions. N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide has also been found to have potential therapeutic applications in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-cyclopentyloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c18-11-17(8-9-22-12-17)19-16(20)13-4-3-7-15(10-13)21-14-5-1-2-6-14/h3-4,7,10,14H,1-2,5-6,8-9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLKLJRTRKAHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964832.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzamide](/img/structure/B2964837.png)
![3-[4-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2964838.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2964840.png)

![Ethyl 3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B2964844.png)
![(Z)-3,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964845.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2964846.png)
![4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B2964847.png)

![2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2964849.png)
![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenylmethoxyphenyl)pyridin-4-one](/img/structure/B2964850.png)